![molecular formula C22H19N3O2S B2867652 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-06-0](/img/structure/B2867652.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their anti-inflammatory activity . The colorimetric assays established weak COX-1 inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H and N analysis .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . This pathway involves the conversion of arachidonic acid to prostaglandins via the action of COX enzymes. By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could potentially alleviate symptoms associated with inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is that it has shown promising results in both in vitro and in vivo studies, suggesting that it may be an effective treatment for cancer. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.
Future Directions
There are several future directions for research on N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide. One direction is to further investigate its mechanism of action, which may help to optimize its use as a cancer treatment. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further in vivo studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide was synthesized using a multi-step process that involved the reaction of 5-methoxybenzo[d]thiazole-2-carboxylic acid with 3-aminomethylpyridine, followed by the reaction of the resulting intermediate with 3-bromo-1-propanol and 3-methylbenzoyl chloride. The final compound was purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential application in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies have also shown that this compound inhibits tumor growth in mice models of lung and breast cancer.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-5-3-7-17(11-15)21(26)25(14-16-6-4-10-23-13-16)22-24-19-12-18(27-2)8-9-20(19)28-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCZYAEZDTEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.